Direct Blue 108
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Overview
Description
Direct Blue 108 is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cotton, viscose fiber, silk, and their blended fabrics. The compound has a complex structure, characterized by the presence of triphenyl and oxazine groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Blue 108 is synthesized through a series of chemical reactions involving aromatic compounds. The synthesis typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form azo compounds.
Oxidation: The resulting azo compounds undergo oxidation to form the final dye structure.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the above-mentioned chemical reactions. The process is optimized for high yield and purity, and it often includes steps for purification and standardization to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Direct Blue 108 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to decoloration.
Reduction: The dye can be reduced to form colorless compounds, which is another method used in dye removal processes.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and activated oxygen bleach systems.
Reduction: Reducing agents such as sodium dithionite are commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Leads to the formation of smaller, often colorless, organic compounds.
Reduction: Results in the formation of amines and other reduced species.
Substitution: Produces substituted aromatic compounds with different functional groups.
Scientific Research Applications
Direct Blue 108 has a wide range of applications in scientific research:
Mechanism of Action
Direct Blue 108 exerts its effects primarily through its ability to bind to specific substrates, such as cellulose fibers in textiles. The dye molecules interact with the fibers through hydrogen bonding and van der Waals forces, leading to strong adhesion and vibrant coloration . In biological applications, the dye binds to cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Red 81
- Direct Yellow 28
Comparison
Direct Blue 108 is unique due to its specific structure, which includes triphenyl and oxazine groups. This structure imparts distinct properties, such as high color strength and stability. Compared to other direct dyes, this compound offers superior fastness properties and a broader range of applications .
Properties
Molecular Formula |
C34H19Cl2N4Na3O11S3 |
---|---|
Molecular Weight |
895.6 g/mol |
IUPAC Name |
trisodium;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26(31),27,29,33-hexadecaene-9,12,27-trisulfonate |
InChI |
InChI=1S/C34H22Cl2N4O11S3.3Na/c1-3-39-18-6-5-7-23(52(41,42)43)26(18)14-10-16-21(12-19(14)39)50-33-29(36)31-34(28(35)30(33)37-16)51-22-13-20-15(11-17(22)38-31)27-24(53(44,45)46)8-9-25(54(47,48)49)32(27)40(20)4-2;;;/h5-13H,3-4H2,1-2H3,(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
InChI Key |
VCTDLSMTPQUQMZ-UHFFFAOYSA-K |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)S(=O)(=O)[O-])C3=CC4=C(C=C31)OC5=C(C6=NC7=C(C=C8C(=C7)C9=C(C=CC(=C9N8CC)S(=O)(=O)[O-])S(=O)(=O)[O-])OC6=C(C5=N4)Cl)Cl.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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